molecular formula C20H23NO2 B1613703 2,4-Dimethyl-2'-morpholinomethyl benzophenone CAS No. 898750-47-5

2,4-Dimethyl-2'-morpholinomethyl benzophenone

Cat. No. B1613703
CAS RN: 898750-47-5
M. Wt: 309.4 g/mol
InChI Key: KIZRYRQCRJHHFQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2'-morpholinomethyl benzophenone, commonly referred to as DMBP, is an organic compound belonging to the class of benzophenones. It is a white crystalline solid, soluble in organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons, and insoluble in water. DMBP is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in photochemistry, as a photoinitiator in the polymerization of vinyl monomers, and as a catalyst in the polymerization of polyolefins.

Scientific Research Applications

Photochemistry Applications

Benzophenone (BP) photochemistry plays a crucial role in biological and material sciences due to its unique photochemical properties. Upon excitation, BP photophores can abstract a hydrogen atom from C-H bonds, leading to a covalent C-C bond formation. This process is exploited in various applications including binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. BP's stability in ambient light and low reactivity towards water, along with its convenient excitation wavelength, make it a valuable tool in these fields (Dormán et al., 2016).

Biological Applications

The incorporation of benzophenone into proteins in Escherichia coli has been demonstrated, allowing for in vivo incorporation of unnatural amino acids. This technique, using light-directed covalent attachment, shows promise for studying protein interactions and could significantly impact biological research and drug development (Chin et al., 2002).

Material Science and Engineering

In material science, benzophenone derivatives are utilized in photoinitiating systems for polymerization. Studies on specific benzophenone derivatives like Irgacure 369 demonstrate their dual role as both Type I and Type II photoinitiators, crucial for developing advanced materials with specific properties (Alberti et al., 2008).

Anticancer Research

A series of novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their anti-proliferative activity against various types of cancer cells. These studies have identified specific structural requirements for antiproliferative activity, highlighting the potential of benzophenone derivatives in cancer treatment (Al‐Ghorbani et al., 2017).

Environmental Science

The environmental presence and impact of benzophenone-type UV filters, including their association with endometriosis, have been explored. This research underscores the importance of understanding the environmental and health effects of widely used chemical compounds (Kunisue et al., 2012).

properties

IUPAC Name

(2,4-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-7-8-18(16(2)13-15)20(22)19-6-4-3-5-17(19)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZRYRQCRJHHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643541
Record name (2,4-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898750-47-5
Record name (2,4-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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